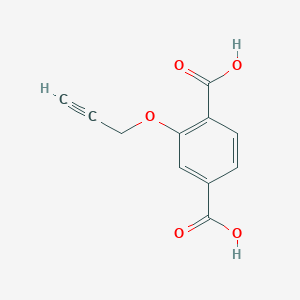![molecular formula C14H11FOS B11763286 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11763286.png)
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound that belongs to the class of dibenzothiepins. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 11th position on the dibenzothiepin ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves a multi-step process starting from 3,4-difluoro-2-methylbenzoic acid. The key steps include:
Formation of the dibenzothiepin ring system: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl group: This step involves the selective reduction of a ketone intermediate to form the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for scalability and quality control. The process involves:
Use of efficient catalysts: To enhance reaction rates and yields.
Controlled reaction conditions: Such as temperature and pressure, to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone back to the hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.
Major Products:
Oxidation: Formation of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted dibenzothiepins.
Applications De Recherche Scientifique
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cap-dependent endonuclease, which is crucial for the replication of certain viruses .
Comparaison Avec Des Composés Similaires
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 6,11-Dihydrodibenzo[b,e]thiepin-11-one
- Tamoxifen
Comparison:
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: Similar structure but with an additional fluorine atom, which may alter its chemical reactivity and biological activity.
- 6,11-Dihydrodibenzo[b,e]thiepin-11-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- Tamoxifen: Contains a dibenzothiepin ring system but is primarily used as an estrogen receptor modulator in cancer therapy .
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol stands out due to its unique combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11FOS |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
7-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol |
InChI |
InChI=1S/C14H11FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7,14,16H,8H2 |
Clé InChI |
VGDNIFFFGHJGRF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2F)C(C3=CC=CC=C3S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)

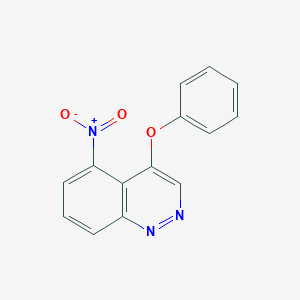
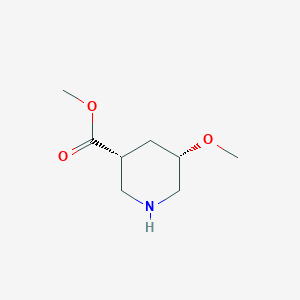
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
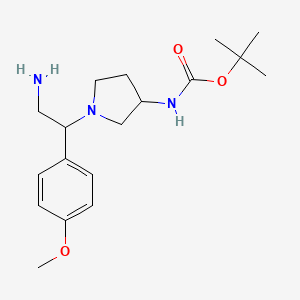
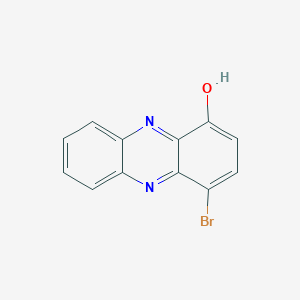
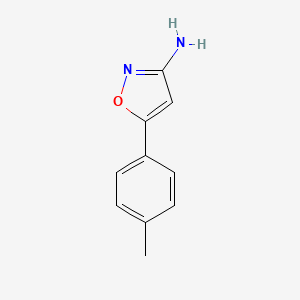

![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)
